molecular formula C15H17N3O3S B2504844 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 329903-34-6

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No. B2504844
CAS RN: 329903-34-6
M. Wt: 319.38
InChI Key: BPWSYVDLQPACAI-FOCLMDBBSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

While specific molecular structure analysis for “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is not available, similar compounds like 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine have been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed, but specific data for “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is not available .

Scientific Research Applications

Pesticidal Properties

This compound has garnered interest due to its pesticidal potential. Researchers synthesized a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. The bioassay results demonstrated favorable insecticidal activity, particularly against the oriental armyworm (with mortality rates ranging from 50% to 100% at 200 mg/L) and the diamondback moth (with mortality rates ranging from 50% to 95% at 10 mg/L). Notably, compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o exhibited LC50 values of 0.0988–5.8864 mg/L against the diamondback moth. Additionally, compounds 8i, 8l, and 8m displayed lethality rates of 30% to 90% against spider mites at a concentration of 100 mg/L. These findings suggest that some of these compounds could serve as promising insecticidal/acaricidal leads for further investigation .

Calcium Ion Release in Insects

Calcium imaging experiments revealed that compounds 8h, 8i, and viii could activate the release of calcium ions in insect (M. sep-arata) central neurons at a higher concentration (50 mg/L). This observation provides valuable information for understanding the compound’s mode of action and potential applications in pest control .

Further Structural Modifications

The structure-activity relationship (SAR) analysis based on this compound’s derivatives offers insights for further structural modifications. Researchers can explore variations in the heteroaryl groups and optimize the compound’s properties for specific targets .

Mechanism of Action

The mechanism of action for similar compounds has been studied in the context of their cytotoxic and antibacterial activities .

Safety and Hazards

While specific safety and hazard information for “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is not available, similar compounds have been studied for their cytotoxic and antibacterial activities, which suggests potential hazards .

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-17-12-8-7-11(18(20)21)9-13(12)22-15(17)16-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSYVDLQPACAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

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